Home > Products > Screening Compounds P85430 > Tenofovir Disoproxil Dimer
Tenofovir Disoproxil Dimer - 1093279-76-5

Tenofovir Disoproxil Dimer

Catalog Number: EVT-1464708
CAS Number: 1093279-76-5
Molecular Formula: C39H60N10O20P2
Molecular Weight: 1050.907
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The Tenofovir Disoproxil Fumarate Dimer is a chemical compound identified as an impurity during the synthesis of Tenofovir Disoproxil Fumarate []. This dimer is classified as an organic compound and plays a crucial role in the quality control of Tenofovir Disoproxil Fumarate production. By understanding its formation and properties, researchers and manufacturers can develop strategies to minimize its presence and ensure the purity of the active pharmaceutical ingredient.

Related Compounds to Tenofovir Disoproxil Dimer

Relevance: Tenofovir disoproxil fumarate (TDF) is a direct precursor and a structurally related compound to Tenofovir Disoproxil Dimer. [] The dimer is formed by the dimerization of two molecules of tenofovir disoproxil. []

Relevance: While not directly involved in the formation of Tenofovir Disoproxil Dimer, Tenofovir alafenamide (TAF) is structurally analogous to Tenofovir Disoproxil Fumarate (TDF). [] Both compounds are prodrugs of tenofovir and share similar mechanisms of action. []

Tenofovir

Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor that acts as a competitive inhibitor of HIV-1 reverse transcriptase. [] It is a key component of various antiretroviral therapy combinations and is available in different prodrug formulations, including tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). []

Relevance: Tenofovir is the active metabolite of both Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), making it structurally related to Tenofovir Disoproxil Dimer. []

Emtricitabine

Compound Description: Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor. [] It is frequently combined with tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) for the treatment and prevention of HIV infection. [, ]

Relevance: While not directly involved in the formation of Tenofovir Disoproxil Dimer, Emtricitabine is often used in combination with Tenofovir Disoproxil Fumarate (TDF) in HIV treatment and prevention. []

Entecavir

Compound Description: Entecavir (ETV) is a nucleoside analogue reverse-transcriptase inhibitor used as a first-line treatment for chronic hepatitis B (CHB). []

Relevance: Entecavir serves as a comparative treatment option to Tenofovir Disoproxil Fumarate (TDF) in studies evaluating the efficacy and safety of antiviral agents in CHB patients. [, ]

Overview

Tenofovir Disoproxil Dimer is a compound derived from the antiviral medication Tenofovir Disoproxil Fumarate, which is primarily used in the treatment of Human Immunodeficiency Virus and Hepatitis B Virus infections. The dimer is an impurity that can form during the synthesis or degradation of Tenofovir Disoproxil, particularly under conditions of moisture and heat. Understanding this compound is crucial for improving the purity and efficacy of Tenofovir formulations.

Source

Tenofovir Disoproxil Dimer originates from the hydrolysis of Tenofovir Disoproxil Fumarate, where moisture leads to the formation of formaldehyde, which then reacts with the active ingredient to create the dimer impurity. This process has been documented in studies that analyze the stability and degradation pathways of Tenofovir compounds .

Synthesis Analysis

Methods

The synthesis of Tenofovir Disoproxil Dimer typically involves a two-step process:

  1. Formation of Intermediate: The initial step involves reacting Tenofovir or its monohydrate with paraformaldehyde in the presence of an acid reagent (such as hydrochloric acid) to form an intermediate compound.
  2. Dimerization: In the second step, this intermediate is reacted with chloromethyl propylene carbonate and a catalyst (e.g., tetrabutylammonium bromide) to yield Tenofovir Disoproxil Dimer .

Technical Details

The synthesis requires careful control of temperature and reaction times:

  • The initial reaction occurs at 35-40 °C for complete dissolution.
  • The subsequent reaction is performed at 50-60 °C for 4-6 hours to ensure optimal yield and purity .
Molecular Structure Analysis

Structure

The molecular formula for Tenofovir Disoproxil Dimer can be represented as C38H60N10O20P2C_{38}H_{60}N_{10}O_{20}P^2, indicating its complex structure derived from two Tenofovir molecules linked through a formaldehyde bridge.

Data

  • Molecular Weight: Approximately 1270 g/mol.
  • Crystal Structure: The crystal structure analysis can be performed using single crystal X-ray diffraction methods to elucidate the arrangement of atoms within the dimer .
Chemical Reactions Analysis

Reactions

The primary reaction leading to the formation of Tenofovir Disoproxil Dimer involves:

  • Hydrolysis: The hydrolysis of Tenofovir Disoproxil Fumarate under humid conditions generates formaldehyde.
  • Condensation: The formaldehyde then reacts with another molecule of Tenofovir to form the dimer through a condensation reaction.

Technical Details

This reaction pathway highlights how environmental factors such as humidity and temperature can significantly influence the stability and purity of pharmaceutical compounds .

Mechanism of Action

Process

The mechanism by which Tenofovir Disoproxil Dimer forms includes:

  1. Hydrolysis: Moisture reacts with ester bonds in Tenofovir Disoproxil Fumarate, releasing formaldehyde.
  2. Dimer Formation: Formaldehyde interacts with another molecule of Tenofovir, leading to cross-linking and dimerization.

Data

This process not only affects the purity but also potentially alters the pharmacokinetic properties of the drug, necessitating rigorous quality control measures during manufacturing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethylformamide and slightly soluble in water at physiological pH.

Chemical Properties

  • Stability: Sensitive to moisture; hydrolysis can lead to increased levels of dimer impurities.
  • pKa: Approximately 3.5, indicating its acidic nature.

Relevant data indicates that controlling storage conditions can help minimize dimer formation during manufacturing and storage processes .

Applications

Scientific Uses

Tenofovir Disoproxil Dimer primarily serves as a marker for quality control in pharmaceutical formulations containing Tenofovir. Understanding its formation helps in developing strategies to reduce impurities during production, thus enhancing drug efficacy and safety. Additionally, research into its properties may provide insights into improving formulation stability and bioavailability for antiviral therapies .

Introduction to Tenofovir Disoproxil Dimer

Chemical Definition and Structural Characteristics

Molecular Identity: Tenofovir Disoproxil Dimer (C₃₉H₆₀N₁₀O₂₀P₂; MW 1050.9 g/mol) is a symmetric or asymmetric methylene-bridged heterodimer formed between two tenofovir disoproxil molecules [4] [6]. The International Union of Pure and Applied Chemistry (IUPAC) designates it as [(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid [4].

Structural Features:

  • Methylene Bridge: A –CH₂– linkage between N6 of one adenine moiety and the exocyclic amine of a second tenofovir disoproxil molecule [2] [5].
  • Bisphosphonate Esters: Two intact isopropyloxycarbonyloxymethyl (POC) ester groups per monomer unit, preserving the prodrug’s lipophilic character [10].
  • Stereochemistry: Retains the (R)-configuration at the chiral center of the propyl linker, crucial for antiviral activity [6].

Table 1: Key Molecular Properties of Tenofovir Disoproxil Dimer

PropertyValue
CAS Registry Number1093279-76-5
Molecular FormulaC₃₉H₆₀N₁₀O₂₀P₂
Molecular Weight1050.9 g/mol
Topological Polar Surface Area318 Ų
SynonymsTri-POC Tenofovir Dimer; TDF Impurity J/IP; Tenofovir Disoproxil Fumarate Impurity I [4] [6]

Role in Pharmaceutical Degradation Pathways

Formation Mechanism:

  • Initial Hydrolysis: Tenofovir disoproxil undergoes esterase-mediated or pH-dependent hydrolysis, releasing formaldehyde and mono-POC tenofovir [2] [5].
  • Formaldehyde Liberation: Each hydrolyzed POC group generates one formaldehyde molecule (HCHO) [2] [10].
  • Nucleophilic Attack: The electrophilic formaldehyde reacts with the N6-amino group of adenine, forming a carbinolamine intermediate [5].
  • Dehydration & Dimerization: Carbinolamine dehydrates into an iminium ion (Schiff base), which couples with a second tenofovir disoproxil (or mono-POC) molecule via methylene bridging [5] [8].

Critical Factors Influencing Dimerization:

  • pH Dependence: Rates accelerate under alkaline conditions (pH > 6.0) due to enhanced nucleophilicity of the adenine N6-amine [2] [5].
  • Humidity: Water activity > 0.3 promotes hydrolysis, increasing formaldehyde availability [10].
  • Temperature: Accelerated at >40°C; 60°C for 8h generates ~2.5% dimer in TDF formulations [5].

Table 2: Degradation Products Identified Under Thermal Stress of TDF

Degradant CodeStructureRelationship to Dimer
DP-1Mono-POC TenofovirDimer precursor
DP-2Tenofovir Disoproxil DimerPrimary condensation product
DP-3Formaldehyde adductsDimerization intermediate
DP-4Asymmetric heterodimerVariant with mono-POC tenofovir [5]

Historical Context: Discovery and Initial Identification

The dimer emerged as a critical impurity during stability studies of early TDF formulations following its FDA approval in 2001 [3] [7]. Key milestones include:

  • 1997–2000: Patent literature by Arimilli et al. first described the susceptibility of tenofovir disoproxil to formaldehyde-mediated degradation but did not structurally characterize the dimer [2] [3].
  • 2001–2005: Post-marketing surveillance revealed unexpected chromatographic peaks in aged TDF tablets. High-resolution LC-MS identified a m/z 1051.3 [M+H]⁺ species, suggesting a dimeric structure [5] [8].
  • 2008: Cipla Limited reported the first crystalline solid of tenofovir disoproxil free base, noting its reduced dimerization potential compared to fumarate salts [10].
  • 2015: Kurmi et al. isolated the dimer using preparative chromatography and confirmed its structure via 2D-NMR (¹H-¹H COSY, HSQC, HMBC), verifying the methylene bridge at δ 7.8 ppm (¹H NMR) and 42 ppm (¹³C NMR) [5] [8].

The dimer’s discovery underscored the inherent instability of bis-POC prodrug designs, driving innovations in salt selection (e.g., tenofovir alafenamide) and solid-state stabilization [10]. Its inclusion as "Impurity J" in pharmacopeial monographs reflects its significance in quality control [6].

Properties

CAS Number

1093279-76-5

Product Name

Tenofovir Disoproxil Dimer

IUPAC Name

[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

Molecular Formula

C39H60N10O20P2

Molecular Weight

1050.907

InChI

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1

InChI Key

KRLKBWQXBSICEQ-FQLXRVMXSA-N

SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C

Synonyms

5-[[(1R)-2-[6-[[[[9-[(2R)-2,11-Dimethyl-5-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.